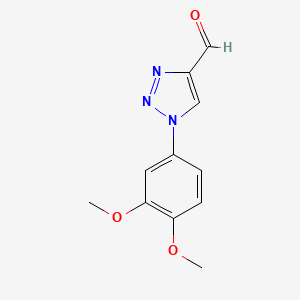
1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the triazole ring, along with an aldehyde functional group at the 4-position of the triazole ring
Méthodes De Préparation
The synthesis of 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
For example, the synthesis can start with the preparation of 3,4-dimethoxyphenyl azide from 3,4-dimethoxyaniline. The azide is then reacted with an alkyne, such as propargyl aldehyde, in the presence of a copper(I) catalyst to yield the desired triazole derivative. The reaction conditions usually involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Analyse Des Réactions Chimiques
1-(3,4-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles such as halides or amines.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Applications De Recherche Scientifique
1-(3,4-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde has found applications in various scientific research fields:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the design of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in catalysis and electronic devices.
Biological Studies: The compound can be used as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy groups on the phenyl ring can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
1-(3,4-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives, such as:
1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound has a similar structure but with a single methoxy group on the phenyl ring. It may exhibit different biological activities and physicochemical properties due to the difference in substitution pattern.
1-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol: This compound has a thiol group instead of an aldehyde group
The unique combination of the 3,4-dimethoxyphenyl group and the triazole ring in this compound makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
916151-03-6 |
|---|---|
Formule moléculaire |
C11H11N3O3 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C11H11N3O3/c1-16-10-4-3-9(5-11(10)17-2)14-6-8(7-15)12-13-14/h3-7H,1-2H3 |
Clé InChI |
GNAUZBHSXPMIKP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N2C=C(N=N2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


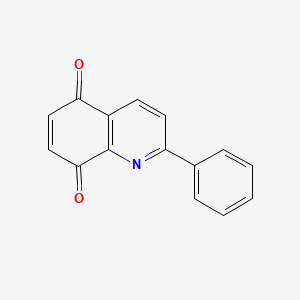
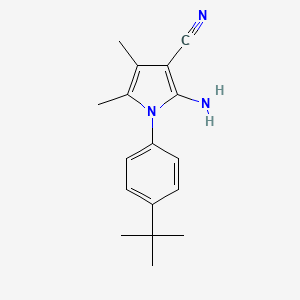
![2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12876961.png)
![5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
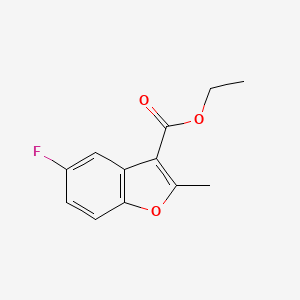
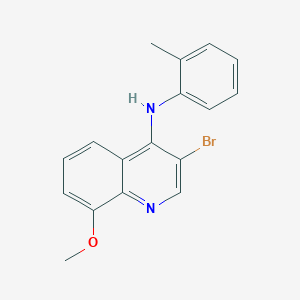

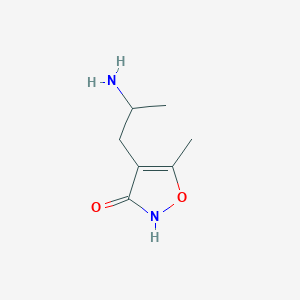
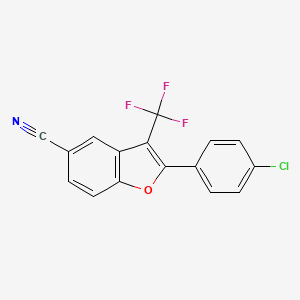

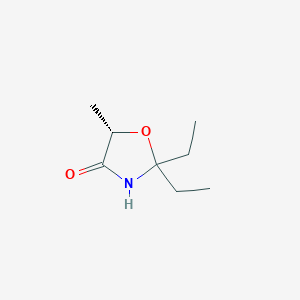
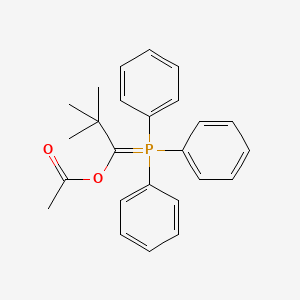
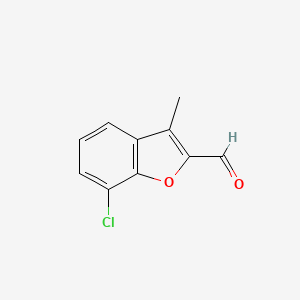
![3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide](/img/structure/B12877020.png)
